- Thiocarbonyl to carbonyl group transformation using cuprous chloride and sodium hydroxide, Tetrahedron Letters, 1986, 27(33), 3911-12

Cas no 91-64-5 (Coumarin)

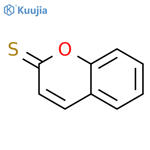

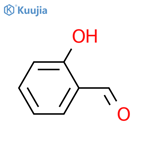

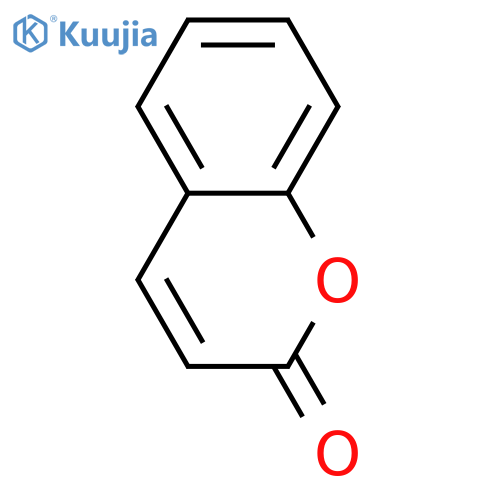

Coumarin structure

Nome do Produto:Coumarin

Coumarin Propriedades químicas e físicas

Nomes e Identificadores

-

- 2H-Chromen-2-one

- TIMTEC-BB SBB000094

- O-HYDROXYCINNAMIC ACID LACTONE

- TONKA BEAN CAMPHOR

- 5,6-BENZO-2-PYRONE

- AKOS 212-75

- 2H-1-BENZOPYRAN-2-ONE

- 2H-1-BENZOPYAN-2-ONE

- 1,2-BENZOPYRONE

- Coumarin

- COUMARIN(P) PrintBack

- COUMARIN, INDICATOR

- chromen-2-one

- cis-o-CouMarinic acid lactone

- COUMARINE

- CouMarinic anhydride

- CUMARIN

- Kumarin

- Rattex

- Benzo-alpha-pyrone

- o-Hydroxycinnamic lactone

- 2-Oxo-1,2-benzopyran

- Coumarinic lactone

- Benzo-a-pyrone

- Kumarin [Czech]

- 2H-1-Benzopyran, 2-oxo-

- 5,6-Benzo-alpha-pyrone

- 2H-Benzo[b]pyran-2-one

- 2H-Benzo(b)pyran-2-one

- 1-Benzopyran-2-one

- Caswell No. 259C

- o-Coumaric acid

- Coumarin (8CI)

- 2-Chromenone

- 2-Propenoic acid, 3-(2-hydroxyphenyl)-, δ-lactone

- 2H-Benzopyran-2-one

- Benzo-α-pyrone

- Lympedim

- NSC 8774

- Rhodiascent Extra Pure

- MLS000028741

- MLS001148422

- ConMedNP.1796

- 2-Propenoic acid, 3-(2-hydroxyphenyl)-, d-lactone

- o-hydroxycinnamic acid delta-lactone

- MLSMR

- 2-Propenoic acid, 3-(2-hydroxyphenyl)-, delta-lactone

- MLS002454395

- SMR000059040

-

- MDL: MFCD00006850

- Inchi: 1S/C9H6O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H

- Chave InChI: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N

- SMILES: O=C1C=CC2C(=CC=CC=2)O1

- BRN: 383644

Propriedades Computadas

- Massa Exacta: 146.036779g/mol

- Carga de Superfície: 0

- XLogP3: 1.4

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Ligações Rotativas: 0

- Massa monoisotópica: 146.036779g/mol

- Massa monoisotópica: 146.036779g/mol

- Superfície polar topológica: 26.3Ų

- Contagem de Átomos Pesados: 11

- Complexidade: 196

- Contagem de átomos isótopos: 0

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- Contagem de Unidades Ligadas Covalentemente: 1

- Peso Molecular: 146.14

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

- Superfície polar topológica: 26.3

Propriedades Experimentais

- Odor: Pleasant, fragrant odor resembling that of vanilla beans.

- Stability Shelf Life: Converted to a dimer on long exposure to light.

- Temperature: When heated to decomposition it emits acrid smoke and fumes.

- Taste: Bitter undertone; nut-like flavor on dilution

- Cor/Forma: Powder

- Densidade: 0.935

- Ponto de Fusão: 68-73 °C (lit.)

- Ponto de ebulição: 298 °C(lit.)

- Ponto de Flash: 162 ºC

- Índice de Refracção: 1.5100 (estimate)

- Solubilidade: 1.7g/l

- Coeficiente de partição da água: 1.7 g/L (20 ºC)

- PSA: 30.21000

- LogP: 1.79300

- Odor: Pleasant, fragrant odor resembling that of vanilla beans.

- PH: Non' uorescence (9.5) to light green ' uorescence (10.5)

- Cor/Forma: 2000 μg/mL in methanol

- Solubilidade: Insoluble in cold water, easily soluble in hot water, alcohol, ether, chloroform and sodium hydroxide solutions.

- Merck: 2562

- Pressão de vapor: 0.01 mmHg ( 47 °C)

- λmax: 275nm

- Sensibilidade: Sensitive to humidity

- FEMA: 2744

Coumarin Informações de segurança

-

Símbolo:

- Pedir:dangerous

- Palavra de Sinal:Danger

- Declaração de perigo: H301

- Declaração de Advertência: P301+P310

- Número de transporte de matérias perigosas:UN 2811 6.1/PG 3

- WGK Alemanha:1

- Código da categoria de perigo: 22

- Instrução de Segurança: S36-S36/37-S26

- RTECS:GN4200000

-

Identificação dos materiais perigosos:

- PackingGroup:III

- Toxicidade:LD50 orally in rats, guinea pigs: 680, 202 mg/kg (Jenner)

- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

- Grupo de Embalagem:III

- Termo de segurança:6.1

- Frases de Risco:R20/21/22; R36/37/38; R40

- Classe de Perigo:6.1

- TSCA:Yes

Coumarin Dados aduaneiros

- Dados aduaneiros:

China Customs Code:

2932201000Overview:

HS:2932201000 coumarin\Methyl coumarin and ethyl coumarin VAT:17.0% Tax refund rate:13.0% Regulatory conditions:nothing Minimum tariff:6.5% general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

HS:2932201000 2h-chromen-2-one VAT:17.0% Tax rebate rate:13.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

Coumarin Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R096721-2.5kg |

Coumarin |

91-64-5 | 2.5kg |

¥853 | 2024-05-21 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0395-25G |

Coumarin |

91-64-5 | >99.0%(GC) | 25g |

¥195.00 | 2024-04-15 | |

| TRC | C755380-1g |

Coumarin |

91-64-5 | 1g |

$ 86.00 | 2023-09-08 | ||

| TargetMol Chemicals | T0775-1 mL * 10 mM (in DMSO) |

Coumarin |

91-64-5 | 99.96% | 1 mL * 10 mM (in DMSO) |

¥ 130 | 2023-09-15 | |

| ChemScence | CS-8148-100mg |

Coumarin |

91-64-5 | 99.83% | 100mg |

$60.0 | 2021-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C104165-25g |

Coumarin |

91-64-5 | 99% | 25g |

¥41.90 | 2023-09-03 | |

| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | XC3469-100g |

Coumarin |

91-64-5 | ≥98% | 100g |

¥120.00元 | 2023-09-15 | |

| TRC | C755380-50g |

Coumarin |

91-64-5 | 50g |

$ 126.00 | 2023-09-08 | ||

| DC Chemicals | DCX-013-20 mg |

Coumarin |

91-64-5 | >98%, Standard References Grade | 20mg |

$280.0 | 2022-02-28 | |

| Life Chemicals | F3096-1712-10g |

2H-chromen-2-one |

91-64-5 | 95%+ | 10g |

$84.0 | 2023-09-06 |

Coumarin Método de produção

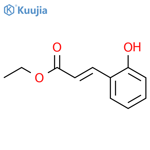

Synthetic Routes 1

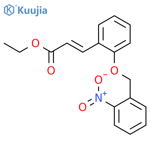

Synthetic Routes 2

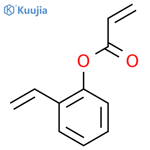

Synthetic Routes 3

Synthetic Routes 4

Synthetic Routes 5

Condições de reacção

1.1 Solvents: Acetonitrile ; 27 h, rt

Referência

- Combinatorial discovery of two-photon photoremovable protecting groups, Proceedings of the National Academy of Sciences of the United States of America, 2003, 100(22), 12548-12553

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; overnight, rt

Referência

- Simple synthesis of versatile coumarin scaffolds, Synthetic Communications, 2006, 36(15), 2203-2209

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride ; 2 h, reflux; reflux → 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; 0 °C

Referência

- Aromatization of Stobbe reaction products, Asian Journal of Chemistry, 2002, 14(3-4), 1799-1800

Synthetic Routes 8

Condições de reacção

1.1 Reagents: 1,1′-Carbonyldiimidazole , Water Solvents: Anisole ; 5 min, rt

1.2 Catalysts: Dabco ; 48 h, rt

1.2 Catalysts: Dabco ; 48 h, rt

Referência

- A water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature, Green Chemistry, 2023, 25(8), 3040-3045

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: Potassium carbonate , Tetrabutylammonium bromide ; 1 h, 135 - 140 °C; 6 h, 135 - 140 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8, rt

Referência

- Design, synthesis, antifungal activity, and 3D-QSAR of coumarin derivatives, Journal of Pesticide Science (Tokyo, 2018, 43(2), 88-95

Synthetic Routes 10

Condições de reacção

1.1 Solvents: Pyridine ; 5 h, heated

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, 0 °C

Referência

- Some unusual reactions of Meldrum's acid. Synthesis of cinnamic acids, coumarins and 2-benzyl-1-indanone, Journal of Chemical Research, 2006, (1), 12-14

Synthetic Routes 11

Condições de reacção

1.1 Catalysts: Grubbs second generation catalyst Solvents: Dichloromethane ; 24 h, 45 °C

Referência

- Aldehyde-Assisted Ruthenium(II)-Catalyzed C-H Oxygenations, Angewandte Chemie, 2014, 53(42), 11285-11288

Synthetic Routes 12

Condições de reacção

1.1 Catalysts: Potassium hydroxide , Bismuth silver carbonate oxide (Bi0.88Ag0.17(CO3)O2) Solvents: Dimethylformamide ; 24 h, 110 °C

Referência

- Exploiting a silver-bismuth hybrid material as heterogeneous noble metal catalyst for decarboxylations and decarboxylative deuterations of carboxylic acids under batch and continuous flow conditions, Green Chemistry, 2021, 23(13), 4685-4696

Synthetic Routes 13

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt → 140 °C

1.2 Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: Tetrahydrofuran ; 24 h, 140 °C; 140 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Catalysts: (SP-4-1)-Dichlorobis[1-(dicyclohexylphosphino-κP)piperidine]palladium Solvents: Tetrahydrofuran ; 24 h, 140 °C; 140 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referência

- Mizoroki-Heck Reactions Catalyzed by Dichloro{bis[1-(dicyclohexylphosphanyl)piperidine]}palladium: Palladium Nanoparticle Formation Promoted by (Water-Induced) Ligand Degradation, Advanced Synthesis & Catalysis, 2012, 354(4), 627-641

Coumarin Raw materials

- 2-Hydroxybenzaldehyde

-

- Acrylic acid 2-vinylphenyl ester

- 2H-chromene-2-thione

- 2-Propenoic acid, 3-[2-[(2-nitrophenyl)methoxy]phenyl]-, ethyl ester

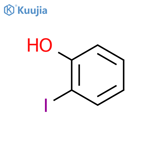

- 2-Iodophenol

- Coumarin-3-carboxylic acid

- ETHYL TRANS 2-HYDROXYCINNAMATE 97

Coumarin Preparation Products

Coumarin Fornecedores

Hubei Cuiyuan Biotechnology Co.,Ltd

Membro Ouro

(CAS:91-64-5)Coumarin

Número da Ordem:CRN0815

Estado das existências:in stock

Quantidade:5mg/20mg/50mg

Pureza:≥98%

Informação de Preços Última Actualização:Friday, 14 March 2025 10:55

Preço ($):

Suzhou Senfeida Chemical Co., Ltd

Membro Ouro

(CAS:91-64-5)Coumarin

Número da Ordem:sfd6538

Estado das existências:in Stock

Quantidade:200kg

Pureza:99.9%

Informação de Preços Última Actualização:Friday, 19 July 2024 14:34

Preço ($):discuss personally

Coumarin Literatura Relacionada

-

E. Calcio Gaudino,S. Tagliapietra,K. Martina,G. Palmisano,G. Cravotto RSC Adv. 2016 6 46394

-

2. Synthesis and mechanism of novel fluorescent coumarin–dihydropyrimidinone dyads obtained by the Biginelli multicomponent reactionFelipe Vitório,Thiago Moreira Pereira,Rosane Nora Castro,Guilherme Pereira Guedes,Cedric Stephan Graebin,Arthur Eugen Kümmerle New J. Chem. 2015 39 2323

-

E. Calcio Gaudino,S. Tagliapietra,K. Martina,G. Palmisano,G. Cravotto RSC Adv. 2016 6 46394

-

Moaz M. Abdou,Ahmed Abu-Rayyan,Ahmed G. Bedir,S. Abdel-Fattah,A. M. A. Omar,Abdullah A. Ahmed,El-Sayed I. El-Desoky,Eslam A. Ghaith RSC Adv. 2021 11 38391

-

Sandip Paul,Nasim Sepay,Shrabana Sarkar,Pritam Roy,Swagata Dasgupta,Pinki Saha Sardar,Anjoy Majhi New J. Chem. 2017 41 15392

91-64-5 (Coumarin) Produtos relacionados

- 17754-90-4(4-(diethylamino)-2-hydroxybenzaldehyde)

- 1481-93-2(4-Chromanol)

- 524-42-5(1,2-Naphthoquinone (90%))

- 927-80-0(Ethoxyacetylene)

- 3480-87-3(3-Hydroxy-3-phenylpropanoic acid)

- 7440-06-4(Platinum On Carbon (10 wt. %))

- 531-81-7(Coumarin-3-carboxylic acid)

- 15119-34-3(3-Cyanocoumarin)

- 89-95-2(2-Methylbenzyl alcohol)

- 1745-81-9(2-(prop-2-en-1-yl)phenol)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:91-64-5)Coumarin

Pureza:99%

Quantidade:5kg

Preço ($):293.0

Wuhan ChemNorm Biotech Co.,Ltd.

(CAS:91-64-5)Coumarin

Pureza:>98%

Quantidade:5mg,10mg ,20mg ,50mg ,100mg,or customized

Preço ($):Inquérito